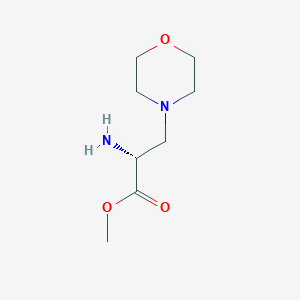
5-Hydroxyemodin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Hydroxyemodin is a naturally occurring anthraquinone derivative. It is a hydroxylated form of emodin, which is found in various plants, fungi, and lichens. This compound has garnered significant interest due to its diverse biological activities and potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
5-Hydroxyemodin can be synthesized through various chemical routes. One common method involves the hydroxylation of emodin. This process typically requires specific catalysts and controlled reaction conditions to ensure the selective introduction of the hydroxyl group at the desired position.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale extraction from natural sources, followed by purification processes. Advanced techniques such as chromatography and crystallization are employed to obtain high-purity this compound suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
5-Hydroxyemodin undergoes several types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms, which may have different biological activities.
Substitution: Various substitution reactions can introduce different functional groups into the molecule, altering its properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Reagents like halogens and alkylating agents are employed under controlled conditions to achieve desired substitutions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce hydroquinones.
Aplicaciones Científicas De Investigación
5-Hydroxyemodin has a wide range of scientific research applications:
Chemistry: It is used as a starting material for the synthesis of various derivatives with potential biological activities.
Biology: Studies have shown that this compound exhibits antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Due to its biological activities, it is being investigated for potential therapeutic applications in treating various diseases, including cancer and neurodegenerative disorders.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 5-Hydroxyemodin involves its interaction with various molecular targets and pathways. It has been shown to inhibit enzymes such as monoamine oxidase, which plays a role in neuropsychiatric disorders. Additionally, it can modulate signaling pathways involved in inflammation and cell proliferation, contributing to its therapeutic potential.
Comparación Con Compuestos Similares
Similar Compounds
Emodin: The parent compound of 5-Hydroxyemodin, known for its laxative and anticancer properties.
2-Hydroxyemodin: Another hydroxylated derivative with distinct biological activities.
4-Hydroxyemodin: Similar to this compound but with the hydroxyl group at a different position, leading to different properties.
Uniqueness
This compound is unique due to its specific hydroxylation pattern, which imparts distinct biological activities compared to other hydroxylated derivatives. Its ability to inhibit monoamine oxidase and modulate various signaling pathways makes it a promising candidate for therapeutic applications.
Propiedades
Número CAS |
20324-66-7 |
|---|---|
Fórmula molecular |
C15H10O6 |
Peso molecular |
286.24 g/mol |
Nombre IUPAC |
1,2,4,5-tetrahydroxy-7-methylanthracene-9,10-dione |
InChI |
InChI=1S/C15H10O6/c1-5-2-6-10(7(16)3-5)15(21)11-8(17)4-9(18)14(20)12(11)13(6)19/h2-4,16-18,20H,1H3 |
Clave InChI |
ITCNKLLBKUYLLV-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C(=C1)O)C(=O)C3=C(C2=O)C(=C(C=C3O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


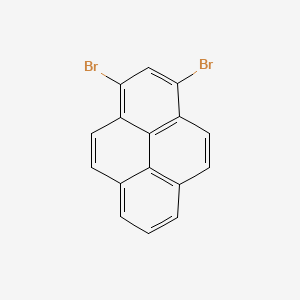

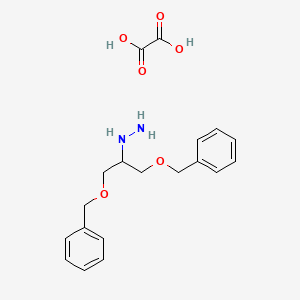
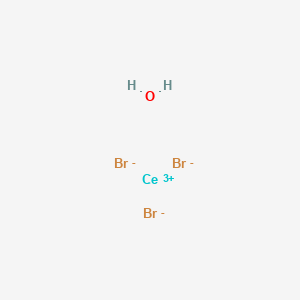
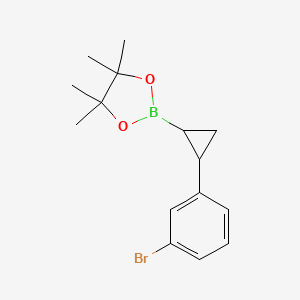
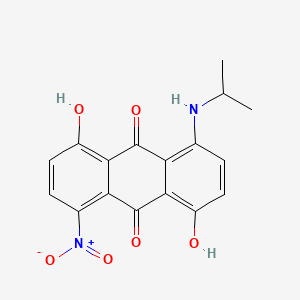
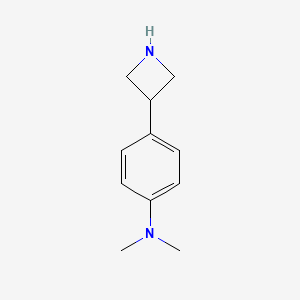
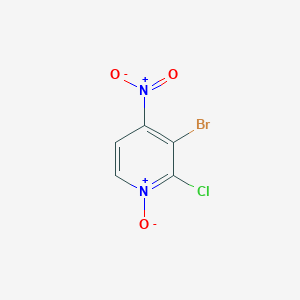

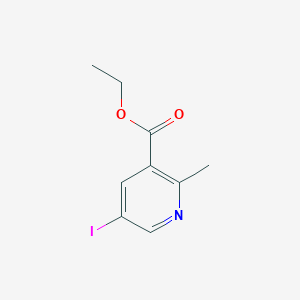
![6,8-Dimethylimidazo[1,2-a]pyrazin-3-amine](/img/structure/B13141291.png)


